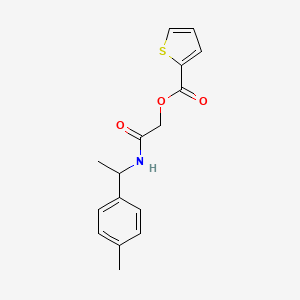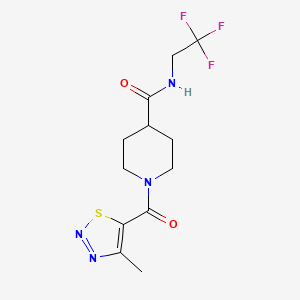
4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an ethoxy group (C2H5O-), an ethylsulfonyl group (C2H5SO2-), and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the attached ethoxy, ethylsulfonyl, and piperazine groups. These groups would likely contribute to the overall polarity, reactivity, and other properties of the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Parallel Solution-Phase Synthesis : A methodology for the synthesis of novel pyrimidine derivatives, highlighting the versatility of pyrimidine chemistry in generating compounds with potential biological activity (Radi et al., 2005).
Microwave-Assisted Synthesis : The study demonstrates the efficiency of microwave-assisted techniques in synthesizing sulfonyl hydrazone compounds, including those with piperazine derivatives, indicating the importance of such methods in developing pharmacologically active agents (Karaman et al., 2016).
Pharmacological Applications
Antimicrobial and Anti-Inflammatory Activities : Novel methylpyrimidine sulfonyl piperazine derivatives were synthesized and evaluated for their pharmacological properties, including antibacterial, anthelmintic, and anti-inflammatory activities, showcasing the therapeutic potential of pyrimidine derivatives (Mohan et al., 2014).
Learning and Memory Facilitation : Synthesized compounds of related pyrimidine derivatives have been tested for their effects on learning and memory facilitation in mice, highlighting the neuropharmacological applications of these chemical entities (Li Ming-zhu, 2012).
Chemical Biology and Drug Development
Estrogen Receptor Binding Affinity : The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their binding affinity to estrogen receptors, demonstrating the relevance of pyrimidine derivatives in the development of cancer therapeutics (Parveen et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors : Discovery and synthesis of bis(heteroaryl)piperazines as a novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase, underscoring the potential of pyrimidine derivatives in antiviral research (Romero et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-6-(4-ethylsulfonylpiperazin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-4-20-13-10-12(14-11(3)15-13)16-6-8-17(9-7-16)21(18,19)5-2/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMPOGFXEXKKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)

![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)
![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)
![2-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2832157.png)
![[(2-Bromo-4,5-dichlorophenyl)sulfonyl]dimethylamine](/img/structure/B2832160.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)